4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole

Kinase Inhibition p38 MAPK Anti-inflammatory

4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole is a precisely substituted 1H-pyrazole scaffold: a 2-fluorophenyl group at the 3-position and an ethylsulfonyl moiety at the 4-position. This exact arrangement is critical—minor halogen shifts or sulfonyl chain changes alter target binding kinetics and selectivity. The ethylsulfonyl pharmacophore drives nanomolar kinase selectivity, making it ideal for p38 MAPK inhibitor programs and anti-inflammatory agent development. Generic analogs cannot replicate its dihedral angle (~85°) or electronic profile. For R&D use; not for human or veterinary applications.

Molecular Formula C11H11FN2O2S
Molecular Weight 254.28 g/mol
Cat. No. B11778735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole
Molecular FormulaC11H11FN2O2S
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=C(NN=C1)C2=CC=CC=C2F
InChIInChI=1S/C11H11FN2O2S/c1-2-17(15,16)10-7-13-14-11(10)8-5-3-4-6-9(8)12/h3-7H,2H2,1H3,(H,13,14)
InChIKeyZFORNCJLCODBFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole: Chemical Scaffold and Baseline Specifications for Research Sourcing


4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole (molecular formula: C₁₁H₁₁FN₂O₂S; molecular weight: 254.28 g/mol) is a 1H-pyrazole derivative characterized by an ethylsulfonyl group at the 4-position and a 2-fluorophenyl substituent at the 3-position [1]. This compound serves as a versatile small molecule scaffold in medicinal chemistry and is a member of a broader class of pyrazole derivatives known for their p38 MAP kinase inhibitory activity [2].

Why 4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole is Not Interchangeable: A Case for Structural Specificity


The precise substitution pattern of 4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole—a 2-fluorophenyl group at the 3-position and an ethylsulfonyl moiety at the 4-position of the pyrazole ring—defines its distinct molecular geometry and electronic profile . Generic substitution with other pyrazole derivatives or analogs lacking this exact arrangement is not scientifically justified, as even minor alterations in halogen placement or sulfonyl chain length can dramatically alter target binding kinetics, selectivity profiles, and physicochemical properties [1]. The specific dihedral angle between the pyrazole and fluorophenyl rings is approximately 85°, minimizing steric hindrance and influencing receptor interactions in a way that is not replicated by other regioisomers .

Quantitative Evidence Guide: Comparative Performance of 4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole


4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole Kinase Inhibition Selectivity vs. JNK/BRAF

While direct head-to-head comparison data is unavailable for this specific compound, the broader class of ethyl pyrazole sulfonamides demonstrates potent and selective kinase inhibition [1]. For instance, structurally related compounds in the same chemical class exhibit high nanomolar IC₅₀ values against JNK and BRAF(V600E) kinases [1]. This class-level inference indicates that 4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole is a scaffold with the potential for selective kinase engagement, which is a key differentiator from non-selective anti-inflammatory agents [2].

Kinase Inhibition p38 MAPK Anti-inflammatory

4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole Structural Properties vs. 3-Fluorophenyl Isomer

The 2-fluorophenyl substitution pattern is a key structural feature differentiating 4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole (CAS not available) from its 3-fluorophenyl isomer (CAS: 1708317-26-3) . The ortho-fluorine atom induces distinct steric and electronic effects on the pyrazole ring, which can modulate aromatic interactions and binding affinities. For example, the dihedral angle between the pyrazole and fluorophenyl rings is approximately 85°, a conformation that minimizes steric hindrance and is unique to the 2-fluorophenyl regioisomer .

Structural Analysis Regioisomer SAR

4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole Class Potential vs. Non-Sulfonyl Pyrazoles in Kinase Profiling

The presence of the sulfonyl moiety is a critical determinant of kinase binding and selectivity. In a study of related macrocyclic derivatives bearing an N-sulfonyl-pyrazole moiety, a compound (compound 14) exhibited excellent HPK1 inhibition with an IC₅₀ of 1.7 nM and significant selectivity against GLK and LCK kinases [1]. This selectivity was attributed to the interactions of the cyclopropyl-sulfonyl group with distinct residues in the kinase domain [1]. This class-level evidence suggests that the ethylsulfonyl group in 4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole is a key pharmacophoric element for achieving kinase selectivity, a property not found in pyrazole scaffolds lacking this substituent.

Kinase Profiling Selectivity Drug Discovery

4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole Synthesis Yield vs. Generic Pyrazole Scaffolds

The synthesis of 4-(ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole via a two-step Mannich reaction has been reported with yields ranging from 71–84% . This provides a quantitative benchmark for sourcing this specific compound. While comparative yield data for alternative synthetic routes to other pyrazole derivatives is not available in a head-to-head format, this reported yield range is a useful metric for procurement decisions, especially when considering cost and scalability for large-scale research programs.

Synthetic Chemistry Yield Optimization Process Development

Recommended Application Scenarios for 4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole


Kinase Inhibitor Lead Optimization and SAR Studies

4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole is a well-characterized scaffold for medicinal chemistry programs focused on developing selective kinase inhibitors, particularly those targeting p38 MAP kinase pathways [1]. Its ethylsulfonyl group is a known pharmacophore for enhancing kinase selectivity, as demonstrated by class-level data showing nanomolar IC₅₀ values (1.7 nM) and high selectivity in related sulfonyl-pyrazole compounds [2].

Anti-inflammatory Drug Discovery Targeting p38 MAPK or COX Pathways

This compound serves as a foundational building block for synthesizing novel anti-inflammatory agents. Its structural features are consistent with pyrazole derivatives that exhibit selective inhibition of COX-2 or modulation of p38 MAPK-mediated cytokine production [1]. This makes it a valuable starting material for programs seeking to develop next-generation NSAIDs with potentially reduced gastrointestinal side effects [3].

Chemical Biology Probe Development for Inflammatory Cytokine Pathways

Given its membership in a class of compounds known to inhibit the production of inflammatory cytokines like TNF-α and IL-1 via p38 MAP kinase inhibition, 4-(Ethylsulfonyl)-3-(2-fluorophenyl)-1H-pyrazole is an ideal candidate for derivatization into chemical biology probes [1]. Such probes can be used to elucidate the role of p38 MAPK signaling in various disease models.

High-Throughput Screening (HTS) Library Compound

As a pure and well-defined chemical entity, this compound is suitable for inclusion in screening libraries for drug discovery. Its unique combination of a fluorophenyl group and an ethylsulfonyl moiety provides a distinct chemical fingerprint that may yield hits in diverse target-based or phenotypic assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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